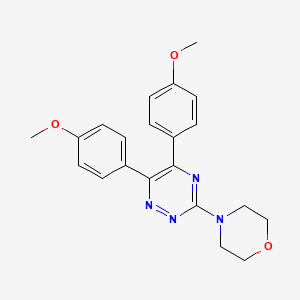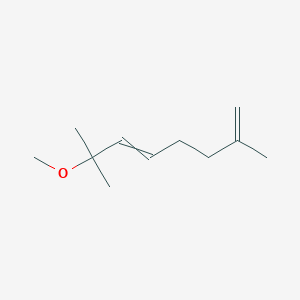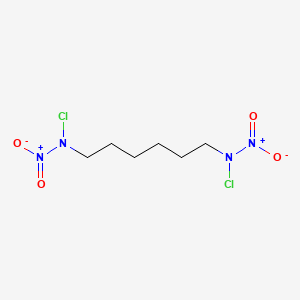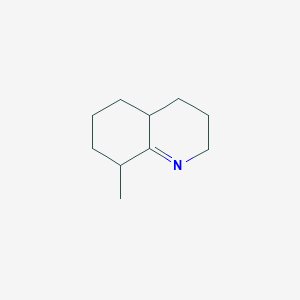
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure that is partially hydrogenated and substituted with a methyl group at the 8th position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2,3,4,4a,5,6,7,8-octahydro-8-methyl-quinoline, can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method typically yields quinoline derivatives with good efficiency.
Another method involves the reduction of quinoline to its partially hydrogenated form, followed by methylation at the 8th position. This can be achieved using catalytic hydrogenation and subsequent alkylation reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to achieve selective hydrogenation of the quinoline core. The methylation step can be carried out using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Fully hydrogenated quinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of antimalarial, antibacterial, and antiviral agents.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industry: Quinoline derivatives are utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate cellular pathways by interacting with specific receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Tetramethyl acetyloctahydronaphthalenes: Compounds with similar hydrogenated ring structures but different functional groups.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-8-methyl- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 8th position enhances its reactivity and potential for further functionalization .
Eigenschaften
CAS-Nummer |
52761-53-2 |
|---|---|
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
8-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
PVWQCRRWIBBMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2C1=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

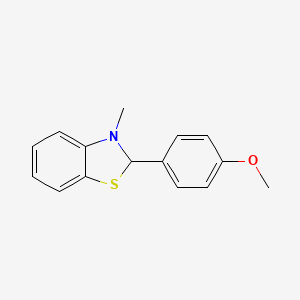
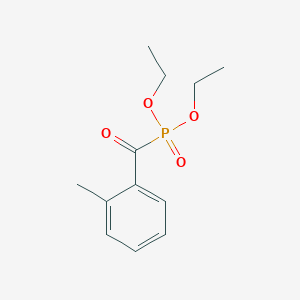
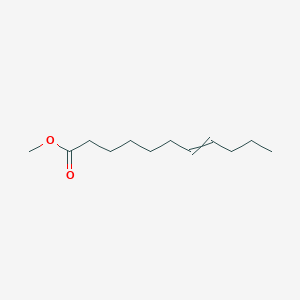
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)

